molecular formula C8H14Cl2N2 B2899443 2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride CAS No. 2445786-00-3

2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride

Cat. No.: B2899443
CAS No.: 2445786-00-3
M. Wt: 209.11
InChI Key: KUBTZKTXGKVNTC-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at position 2 and a chloromethyl group at position 5, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazole N-oxides.

    Reduction Reactions: Reduction of the imidazole ring can lead to the formation of imidazolines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azido-imidazoles or thiocyanato-imidazoles.

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Imidazolines.

Scientific Research Applications

2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole
  • 2-Tert-butyl-5-(chloromethyl)-1,3-thiazole
  • 2-Tert-butyl-5-(chloromethyl)-1,3-oxazole

Uniqueness

2-Tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both tert-butyl and chloromethyl groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-tert-butyl-5-(chloromethyl)-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c1-8(2,3)7-10-5-6(4-9)11-7;/h5H,4H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBTZKTXGKVNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(N1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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